

UK-371804 solubility in different solvents

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Compound of Interest

Compound Name: UK-371804

Cat. No.: B1663087

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Technical Support Center: UK-371804

This technical support guide provides detailed information on the solubility of **UK-371804**, along with protocols for its dissolution and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Solubility of UK-371804

UK-371804 is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA) with a K_i of 10 nM.^{[1][2][3][4][5][6][7][8]} Its solubility is a critical factor for in vitro and in vivo experiments. The compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.^{[1][8]}

Quantitative Solubility Data

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	10 - 50 mg/mL	25.9 - 129.5 mM	Different suppliers report varying maximum solubility. It is recommended to use fresh, high-quality DMSO as moisture can reduce solubility. [1][3]
Water	Insoluble	-	
Ethanol	Insoluble	-	

Molecular Weight of **UK-371804** (free base): 385.8 g/mol [\[3\]\[4\]](#) Molecular Weight of **UK-371804** HCl: 422.29 g/mol [\[1\]\[5\]\[8\]](#)

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the steps to prepare a concentrated stock solution of **UK-371804** in DMSO.

- Pre-warming: Allow the vial of solid **UK-371804** and the bottle of fresh, anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
- Calculation: Determine the required volume of DMSO to add to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
- Dissolution: Add the calculated volume of DMSO to the vial containing the **UK-371804** powder.
- Mixing: Vortex the solution gently to aid dissolution. If the compound does not dissolve completely, gentle warming of the tube to 37°C or sonication in an ultrasonic bath for a short

period can be applied.[8]

- Storage: Once the solid is fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[2]

Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Experiments

For many in vivo applications, a solvent system containing co-solvents and surfactants is required. The following is an example protocol for preparing a working solution.

- Initial Dilution: Begin with a clarified stock solution of **UK-371804** in DMSO (e.g., 17 mg/mL). [1]
- Co-solvent Addition: In a sterile tube, add 400 µL of PEG300 to 50 µL of the DMSO stock solution and mix until the solution is clear.[1]
- Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix thoroughly until clear.[1]
- Final Dilution: Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL.[1]
- Usage: This working solution should be prepared fresh and used immediately for optimal results.[1][2]

Troubleshooting and FAQs

Q1: My **UK-371804** is not dissolving completely in DMSO.

A1: There are several potential reasons for this issue:

- Moisture: DMSO is hygroscopic (readily absorbs moisture from the air). Contamination with water will significantly decrease the solubility of **UK-371804**. Always use fresh, anhydrous DMSO from a newly opened bottle.[1]
- Concentration: You may be attempting to create a solution that is above the maximum solubility limit. Try preparing a more dilute solution.

- Temperature: Solubility can be enhanced by gentle warming. Briefly warm the solution to 37°C or place it in an ultrasonic bath to aid dissolution.[8]

Q2: The compound precipitated out of my stock solution after storage.

A2: Precipitation upon freezing can occur if the solution is supersaturated or if moisture has been introduced. If you observe a precipitate after thawing, try warming the vial to 37°C and vortexing until the solid redissolves before use. To prevent this, ensure you are using anhydrous DMSO and that your stock concentration is not at the absolute maximum solubility limit.

Q3: How should I store the solid compound and its solutions?

A3:

- Solid Compound: Store the crystalline solid at -20°C for long-term stability (≥ 4 years).[3]
- DMSO Stock Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C for up to one year or -80°C for up to two years.[2]

Q4: Can I dissolve **UK-371804** directly in aqueous buffers or cell culture media?

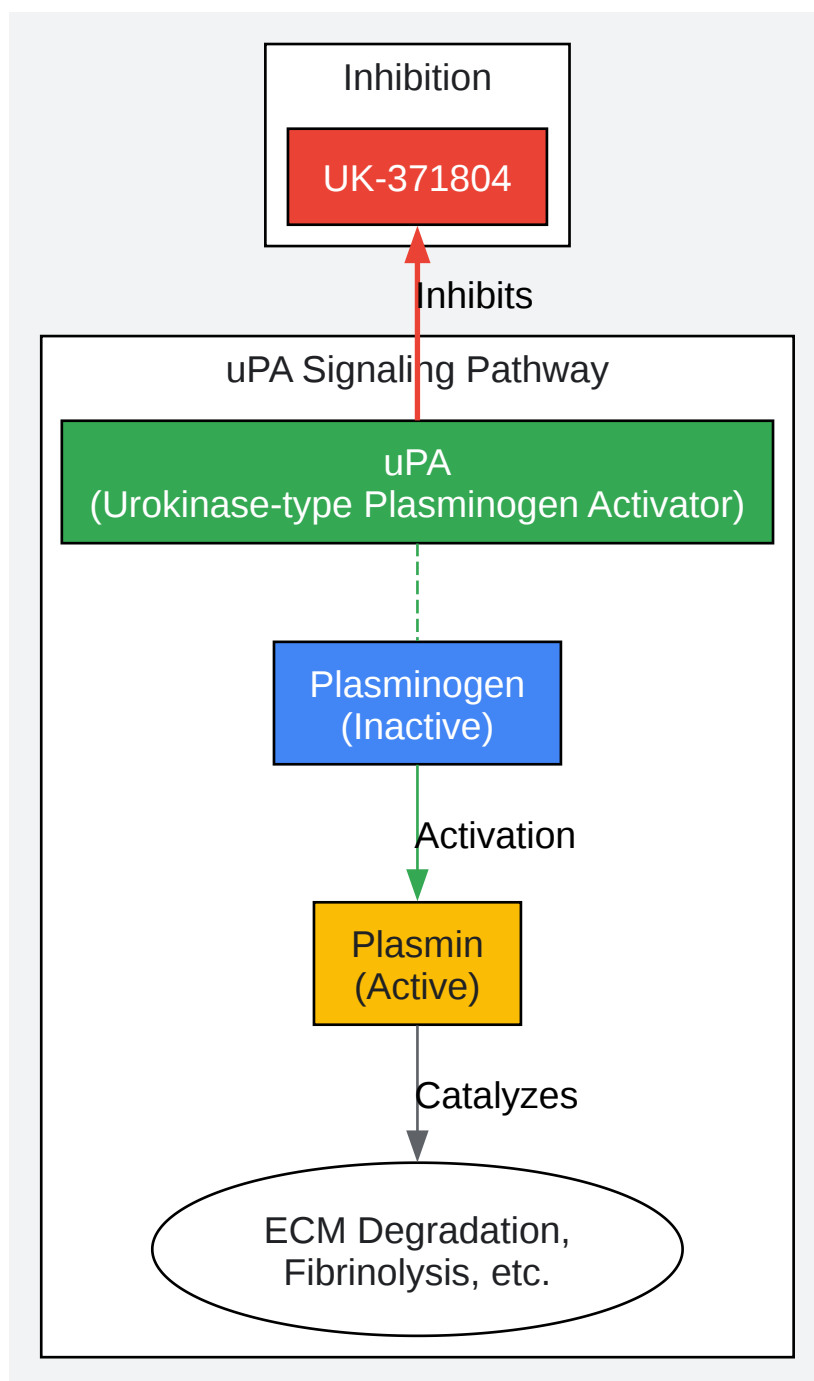
A4: No, **UK-371804** is insoluble in water and aqueous solutions.[1][8] It must first be dissolved in a stock solution of 100% DMSO. The final concentration of DMSO in your experimental setup (e.g., cell culture media) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Q5: What is the mechanism of action for **UK-371804**?

A5: **UK-371804** is a potent and highly selective inhibitor of the serine protease urokinase-type plasminogen activator (uPA).[1][2][7] It shows high selectivity for uPA over other proteases like tissue plasminogen activator (tPA) and plasmin.[1][3][4] By inhibiting uPA, it prevents the conversion of plasminogen to the active enzyme plasmin.

Visualized Pathway

The diagram below illustrates the enzymatic cascade involving urokinase-type plasminogen activator (uPA) and the inhibitory action of **UK-371804**.



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Caption: Mechanism of action of **UK-371804** as a uPA inhibitor.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UK-371804 Datasheet DC Chemicals [dcchemicals.com]
- 7. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
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Email: info@benchchem.com